molecular formula C16H21N7 B11047598 N-(4,6-dimethylpyrimidin-2-yl)-4-(pyridin-2-yl)piperazine-1-carboximidamide

N-(4,6-dimethylpyrimidin-2-yl)-4-(pyridin-2-yl)piperazine-1-carboximidamide

Cat. No.: B11047598
M. Wt: 311.39 g/mol
InChI Key: MJTPQWYNPPNOAU-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(pyridin-2-yl)piperazine-1-carboximidamide is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(pyridin-2-yl)piperazine-1-carboximidamide typically involves multi-step organic reactions. The starting materials may include 4,6-dimethylpyrimidine, pyridine, and piperazine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the pyrimidine and pyridine rings.

    Amidation: reactions to form the carboximidamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reaction.

    Solvents: to dissolve reactants and control reaction temperature.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-(pyridin-2-yl)piperazine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(pyridin-2-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-(pyridin-2-yl)piperazine-1-carboximidamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H21N7

Molecular Weight

311.39 g/mol

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-pyridin-2-ylpiperazine-1-carboximidamide

InChI

InChI=1S/C16H21N7/c1-12-11-13(2)20-16(19-12)21-15(17)23-9-7-22(8-10-23)14-5-3-4-6-18-14/h3-6,11H,7-10H2,1-2H3,(H2,17,19,20,21)

InChI Key

MJTPQWYNPPNOAU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C3=CC=CC=N3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=CC=N3)C

Origin of Product

United States

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